![molecular formula C20H24N2O4 B2833356 2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396795-55-3](/img/structure/B2833356.png)
2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator in the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Scientific Research Applications
Radioligand Development for Neurological Studies
One study explored the synthesis and evaluation of a high-affinity reversible inhibitor of acetylcholinesterase (AChE), highlighting its potential for in vivo imaging studies related to neurological conditions, despite its uniform distribution in the brain not making it ideal for specific imaging targets (Brown-Proctor et al., 1999).
Cancer Imaging and Diagnosis
Another research avenue involved sigma receptor scintigraphy with derivatives targeting sigma receptors overexpressed on breast cancer cells. This technique aimed to visualize primary breast tumors in vivo, demonstrating the potential of benzamide derivatives in cancer diagnosis (Caveliers et al., 2002).
Anticancer and Antiangiogenic Activity
The design, synthesis, and evaluation of novel derivatives for anticancer activity have been significant. For example, studies on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin revealed potent antiproliferative and antiangiogenic activities, indicating the therapeutic potential of such compounds in cancer treatment (Romagnoli et al., 2015).
Drug Impurity Analysis
Investigations into the impurities of drugs like Repaglinide have led to the identification and synthesis of novel impurities. This research is crucial for ensuring drug safety and efficacy by understanding and controlling the formation of potentially harmful impurities during drug production (Kancherla et al., 2018).
Serotonin Receptor Agonism for Gastrointestinal Motility
Research into benzamide derivatives as serotonin 4 receptor agonists has opened pathways for developing drugs to enhance gastrointestinal motility. These studies highlight the role of structural modifications in achieving desired pharmacological profiles and oral bioavailability (Sonda et al., 2003).
properties
IUPAC Name |
2-ethoxy-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-2-26-18-6-4-3-5-17(18)19(23)21-13-15-7-10-22(11-8-15)20(24)16-9-12-25-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPXSSPMFBEUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.